3-Nitrobenzyl alcohol-OD

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

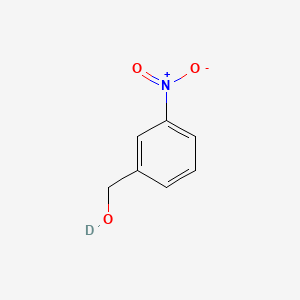

3-Nitrobenzyl alcohol-OD is an organic compound with the chemical formula C₇H₇NO₃. It is a derivative of benzyl alcohol where a nitro group is substituted at the meta position of the benzene ring. This compound is known for its applications in mass spectrometry as a matrix for fast atom bombardment and matrix-assisted laser desorption ionization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Nitrobenzyl alcohol-OD can be synthesized through the nitration of benzyl alcoholThis can be achieved by reacting benzyl alcohol with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is carefully monitored, and the product is purified through distillation or recrystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions

3-Nitrobenzyl alcohol-OD undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 3-nitrobenzaldehyde.

Reduction: The nitro group can be reduced to an amino group, resulting in 3-aminobenzyl alcohol.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron with hydrochloric acid are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: 3-Nitrobenzaldehyde

Reduction: 3-Aminobenzyl alcohol

Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Nitrobenzyl alcohol-OD has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-nitrobenzyl alcohol-OD in mass spectrometry involves its role as a matrix. It facilitates the ionization of analytes by absorbing laser energy and transferring it to the analyte molecules. This process results in the desorption and ionization of the analytes, allowing for their detection and analysis . The nitro group enhances the ionization efficiency by stabilizing the charged species formed during the process .

Comparación Con Compuestos Similares

Similar Compounds

2-Nitrobenzyl alcohol: Similar structure but with the nitro group at the ortho position.

4-Nitrobenzyl alcohol: Similar structure but with the nitro group at the para position.

3-Aminobenzyl alcohol: The nitro group is reduced to an amino group.

Uniqueness

3-Nitrobenzyl alcohol-OD is unique due to its specific positioning of the nitro group at the meta position, which influences its reactivity and applications. The meta position provides distinct electronic and steric effects compared to the ortho and para positions, making it particularly useful in certain mass spectrometry applications .

Actividad Biológica

Overview

3-Nitrobenzyl alcohol (3-NBA) is a compound with significant biological activity, particularly in the context of enzymatic reactions and as a substrate in various chemical processes. This article explores its biological properties, applications, and relevant research findings, supported by data tables and case studies.

Chemical Identification:

| Property | Value |

|---|---|

| CAS Number | 619-25-0 |

| Molecular Formula | C7H7NO3 |

| Molecular Weight | 153.137 g/mol |

| Melting Point | 29°C to 33°C |

| Boiling Point | 175°C to 180°C (3 mmHg) |

| Density | 1.300 g/mL |

| Solubility | Soluble in water |

3-NBA is characterized by its nitro group, which influences its reactivity and biological interactions.

Enzymatic Substrate

3-Nitrobenzyl alcohol is recognized as an excellent substrate for cytosolic alcohol dehydrogenase (ADH). This enzyme catalyzes the oxidation of alcohols to aldehydes or ketones, making 3-NBA useful in biochemical assays and studies involving alcohol metabolism .

Applications in Mass Spectrometry

The compound is frequently employed as a matrix in mass spectrometry techniques, particularly fast atom bombardment (FAB) and matrix-assisted laser desorption/ionization (MALDI). Its properties enhance the ionization of analytes, facilitating the analysis of complex biological samples .

Study on Reactivity with Amines

A notable study investigated the light-induced cyclization of primary amines with o-nitrobenzyl alcohols, including 3-NBA derivatives. The research demonstrated that under optimal conditions, these reactions could yield products with over 98% efficiency. The study highlighted the importance of substituents on the aryl ring in influencing reaction rates and selectivity .

Prodrug Development

Another significant application of 3-NBA is in the synthesis of prodrugs for antigenic peptides. A study detailed the synthesis of prodrugs incorporating a self-immolative 3-nitrobenzyloxycarbonyl moiety. These prodrugs were shown to be activated by beta-glucuronidase, restoring peptide binding to MHC class I molecules. This highlights the potential use of 3-NBA in drug delivery systems targeting specific cellular pathways .

Safety and Handling

While 3-NBA has valuable applications, it also poses certain hazards:

- Toxicity : Classified as harmful if swallowed or inhaled.

- Irritation : Causes skin and eye irritation.

- Precautions : Protective equipment should be worn during handling to mitigate exposure risks.

Propiedades

IUPAC Name |

1-(deuteriooxymethyl)-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2/i9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNPOQFCIIFQDM-QOWOAITPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.